molecular formula C21H24N2O5S B11232852 Methyl 4-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Methyl 4-({[1-(benzylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate

Cat. No.: B11232852
M. Wt: 416.5 g/mol
InChI Key: UVUAHYKKLQEWQV-UHFFFAOYSA-N
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Description

Methyl 4-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate is a complex organic compound that features a piperidine ring, a benzoate ester, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate typically involves multiple steps:

    Formation of Piperidine Derivative: The piperidine ring is functionalized with a phenylmethanesulfonyl group. This can be achieved through the reaction of piperidine with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: The resulting sulfonylpiperidine is then reacted with 4-aminobenzoic acid to form the amide linkage.

    Esterification: Finally, the carboxylic acid group of the benzoic acid is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Nitro or halogenated aromatic compounds.

Scientific Research Applications

Methyl 4-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidine ring.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its derivatives can be used to study enzyme inhibition and receptor binding due to the presence of the sulfonamide group.

Mechanism of Action

The mechanism of action of methyl 4-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The sulfonamide group is known to interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4,4,4-trifluorobutanoyl)benzoate: Similar in structure but with a trifluoromethyl group instead of the piperidine ring.

    Methyl 4-hydroxybenzoate: Lacks the piperidine and sulfonamide groups but shares the benzoate ester moiety.

Uniqueness

Methyl 4-(1-phenylmethanesulfonylpiperidine-3-amido)benzoate is unique due to the combination of the piperidine ring, sulfonamide group, and benzoate ester. This combination imparts distinct chemical properties and potential biological activities that are not found in simpler analogs.

Properties

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

methyl 4-[(1-benzylsulfonylpiperidine-3-carbonyl)amino]benzoate

InChI

InChI=1S/C21H24N2O5S/c1-28-21(25)17-9-11-19(12-10-17)22-20(24)18-8-5-13-23(14-18)29(26,27)15-16-6-3-2-4-7-16/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H,22,24)

InChI Key

UVUAHYKKLQEWQV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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